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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzamide

Cat. No.: B1442344 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
methoxybenzamide
Introduction: Unveiling the Potential of a Key
Synthetic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and

synthesis of novel molecular entities are paramount. Substituted benzamides represent a

privileged scaffold, forming the core of numerous approved pharmaceuticals and clinical

candidates. This guide focuses on a specific, highly versatile intermediate: 3-Bromo-2-
methoxybenzamide (CAS Number: 791136-88-4).

This document serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development. It will provide an in-depth exploration of the chemical

structure, synthesis, and physicochemical properties of 3-Bromo-2-methoxybenzamide.

Furthermore, this guide will delve into its potential applications as a strategic building block in

the synthesis of complex molecular architectures, particularly within the framework of fragment-

based drug discovery. The strategic placement of the bromo and methoxy functionalities on the

benzamide core offers a unique combination of steric and electronic properties, making it a

valuable tool for fine-tuning molecular interactions with biological targets.

Molecular Identity and Physicochemical Properties
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3-Bromo-2-methoxybenzamide is a substituted aromatic amide with the molecular formula

C₈H₈BrNO₂. The presence of a bromine atom at the 3-position and a methoxy group at the 2-

position of the benzene ring, ortho to the carboxamide group, dictates its reactivity and

potential for further chemical modification.

Chemical Structure:

Figure 1. Chemical Structure of 3-Bromo-2-methoxybenzamide

A summary of its key physicochemical properties is presented in the table below.

Property Value Source

CAS Number 791136-88-4 N/A

Molecular Formula C₈H₈BrNO₂ N/A

Molecular Weight 230.06 g/mol N/A

Appearance
White to off-white solid

(predicted)
N/A

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dichloromethane

(predicted)

N/A

Melting Point Not available N/A

Boiling Point Not available N/A
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Strategic Synthesis of 3-Bromo-2-
methoxybenzamide
The most logical and commonly employed synthetic route to 3-Bromo-2-methoxybenzamide
involves the amidation of its corresponding carboxylic acid precursor, 3-Bromo-2-

methoxybenzoic acid. This precursor is a versatile intermediate in its own right, often utilized in

cross-coupling reactions.[1][2]

The conversion of a carboxylic acid to a primary amide can be achieved through several

reliable methods. A common and effective approach involves the activation of the carboxylic

acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis via Acid Chloride
Formation
This two-step protocol is a robust method for the preparation of 3-Bromo-2-
methoxybenzamide from 3-Bromo-2-methoxybenzoic acid.

Step 1: Formation of 3-Bromo-2-methoxybenzoyl chloride

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a

nitrogen atmosphere, suspend 3-Bromo-2-methoxybenzoic acid (1.0 eq) in an excess of

thionyl chloride (SOCl₂) (e.g., 5-10 eq).

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The

progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

After completion, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-

methoxybenzoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step

without further purification.

Step 2: Amidation to form 3-Bromo-2-methoxybenzamide
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Dissolve the crude 3-Bromo-2-methoxybenzoyl chloride from Step 1 in a suitable anhydrous

aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a

nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) or bubble ammonia

gas through the solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude 3-Bromo-2-methoxybenzamide by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica

gel.

Synthesis Workflow Diagram
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Caption: Synthetic pathway to 3-Bromo-2-methoxybenzamide.

Spectroscopic Characterization
While specific, published spectra for 3-Bromo-2-methoxybenzamide are not readily available

in public databases, the expected spectroscopic data can be predicted based on its structure

and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy protons, and the amide protons.
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Aromatic Protons (3H): These will appear in the range of δ 7.0-8.0 ppm. The substitution

pattern will lead to a specific splitting pattern (likely a triplet and two doublets or a more

complex multiplet).

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.

Amide Protons (2H): Two broad singlets, corresponding to the two non-equivalent amide

protons, are expected in the region of δ 5.5-7.5 ppm. The chemical shift of these protons can

be highly variable and dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-160 ppm. The

carbon attached to the bromine will be shifted to a higher field compared to the others, while

the carbon attached to the methoxy group will be shifted downfield.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the

molecule.

N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a

primary amide.

C=O Stretching (Amide I band): A strong, sharp absorption band around 1680-1640 cm⁻¹.

N-H Bending (Amide II band): An absorption band around 1640-1550 cm⁻¹.

C-O Stretching (Aryl ether): A strong band in the region of 1275-1200 cm⁻¹.

C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a

bromine-containing compound, with two peaks of nearly equal intensity at m/z 230 and 232,

corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Discovery and Development
Substituted benzamides are a cornerstone of many drug discovery programs. The specific

structural features of 3-Bromo-2-methoxybenzamide make it a valuable building block for

several reasons:

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 Da, 3-Bromo-
2-methoxybenzamide fits the criteria for a molecular fragment.[3][4] The benzamide moiety

itself is a known pharmacophore that can form key hydrogen bond interactions with protein

targets.[3] The bromine and methoxy groups provide vectors for synthetic elaboration,

allowing for the rapid generation of analog libraries to explore structure-activity relationships

(SAR).[5]

Versatile Synthetic Handle: The bromine atom is a versatile functional group that can

participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and

Buchwald-Hartwig amination.[1] This allows for the introduction of diverse aryl, alkyl, or

amino substituents at the 3-position, enabling the exploration of different chemical spaces.

Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond

acceptor and influences the electronic properties of the aromatic ring. Its presence can also

impact the conformation of the molecule and its metabolic stability.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-2-methoxybenzamide is not widely

available, general precautions for handling similar brominated aromatic compounds should be

followed. These compounds are generally considered to be irritants and may be harmful if

swallowed or inhaled.
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General Safety Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety

goggles, and chemical-resistant gloves.[6][7]

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood.[6]

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly

after handling.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.

First Aid Measures:

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

In case of eye contact: Rinse cautiously with water for several minutes.[6]

If inhaled: Move the person to fresh air.[6]

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion
3-Bromo-2-methoxybenzamide is a strategically important synthetic intermediate with

significant potential in drug discovery and medicinal chemistry. Its well-defined structure,

accessible synthesis from its corresponding benzoic acid, and the versatile reactivity of its

functional groups make it an attractive building block for the construction of complex and

diverse molecular libraries. As the principles of fragment-based drug discovery continue to

guide the development of novel therapeutics, the utility of well-characterized and strategically

functionalized fragments like 3-Bromo-2-methoxybenzamide will undoubtedly continue to

grow. This guide provides a foundational understanding of this compound, empowering

researchers to leverage its potential in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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